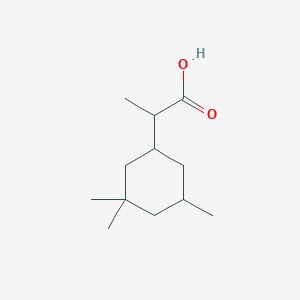amine](/img/structure/B13173262.png)
[(4-Bromothiophen-3-yl)methyl](ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromothiophen-3-yl)methylamine is an organic compound that belongs to the class of heterocyclic amines It features a thiophene ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, which is further attached to an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)methylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of (4-Bromothiophen-3-yl)methylamine may involve large-scale bromination of thiophene derivatives followed by subsequent alkylation and amination steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromothiophen-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromothiophen-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Bromothiophen-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
(4-Bromothiophen-3-yl)methylamine can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound without any substitutions.
2-Bromothiophene: A similar compound with the bromine atom at the 2-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
The uniqueness of (4-Bromothiophen-3-yl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H10BrNS |
|---|---|
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
N-[(4-bromothiophen-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-2-9-3-6-4-10-5-7(6)8/h4-5,9H,2-3H2,1H3 |
Clave InChI |
CIRUAIFWOBVVBF-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CSC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



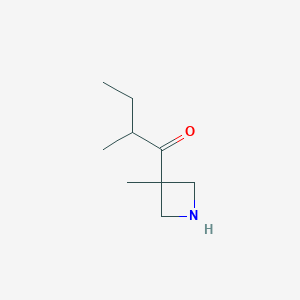
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
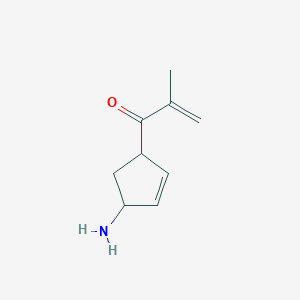
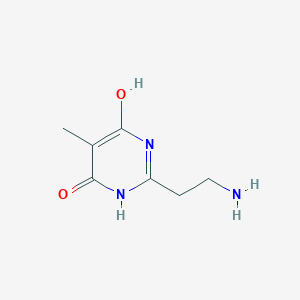
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
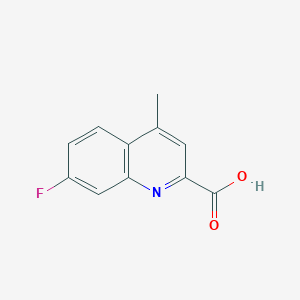
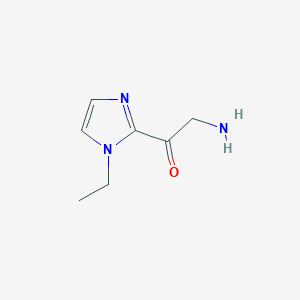
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)


![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
